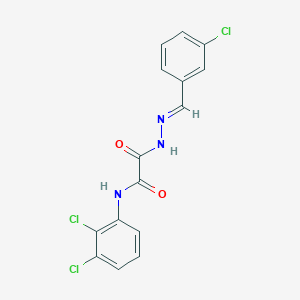
3-((3-Methoxybenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-amino-3-((3-méthoxybenzyl)thio)-5-(4-méthoxyphényl)-4H-1,2,4-triazole est un composé chimique qui appartient à la classe des dérivés de triazole. Les triazoles sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 4-amino-3-((3-méthoxybenzyl)thio)-5-(4-méthoxyphényl)-4H-1,2,4-triazole implique généralement la réaction du chlorure de 3-méthoxybenzyle avec la 5-(4-méthoxyphényl)-4H-1,2,4-triazol-4-amine en présence d'une base telle que l'hydrure de sodium. La réaction est effectuée dans un solvant organique comme le diméthylformamide (DMF) à des températures élevées pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement des voies de synthèse similaires, mais à plus grande échelle. L'optimisation des conditions réactionnelles, telles que la température, le solvant et le temps de réaction, serait cruciale pour maximiser le rendement et la pureté. De plus, des techniques de purification telles que la recristallisation ou la chromatographie seraient utilisées pour obtenir le produit final sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
La 4-amino-3-((3-méthoxybenzyl)thio)-5-(4-méthoxyphényl)-4H-1,2,4-triazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés thiols ou amines correspondants.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels sur le cycle triazole.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène (H₂O₂) et l'acide m-chloroperbenzoïque (m-CPBA).
Réduction : Les agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont généralement utilisés.
Substitution : Les nucléophiles comme les halogénures d'alkyle ou les halogénures d'aryle peuvent être utilisés en présence d'une base.
Principaux produits formés
Oxydation : Sulfoxydes ou sulfones.
Réduction : Dérivés thiols ou amines.
Substitution : Divers dérivés triazoliques substitués.
Applications de la recherche scientifique
La 4-amino-3-((3-méthoxybenzyl)thio)-5-(4-méthoxyphényl)-4H-1,2,4-triazole a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique ou modulateur de récepteurs.
Médecine : Exploré pour ses propriétés antimicrobiennes, antifongiques et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de la 4-amino-3-((3-méthoxybenzyl)thio)-5-(4-méthoxyphényl)-4H-1,2,4-triazole implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, inhibant leur activité ou modulant leur fonction. Les voies et les cibles moléculaires exactes peuvent varier en fonction de l'application spécifique et du contexte biologique.
Applications De Recherche Scientifique
3-((3-Methoxybenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-((3-Methoxybenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-amino-3-((3-méthoxybenzyl)thio)-5-(4-méthylphényl)-4H-1,2,4-triazole
- 4-amino-3-((3-méthoxybenzyl)thio)-5-(4-éthoxyphényl)-4H-1,2,4-triazole
- 4-amino-3-((3-méthoxybenzyl)thio)-5-(4-chlorophényl)-4H-1,2,4-triazole
Unicité
La 4-amino-3-((3-méthoxybenzyl)thio)-5-(4-méthoxyphényl)-4H-1,2,4-triazole est unique en raison de son motif de substitution spécifique sur le cycle triazole, qui peut influencer son activité biologique et sa réactivité chimique. La présence à la fois de groupes méthoxy et thioéther confère des propriétés distinctes qui peuvent être exploitées dans diverses applications.
Propriétés
Numéro CAS |
573697-24-2 |
|---|---|
Formule moléculaire |
C17H18N4O2S |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H18N4O2S/c1-22-14-8-6-13(7-9-14)16-19-20-17(21(16)18)24-11-12-4-3-5-15(10-12)23-2/h3-10H,11,18H2,1-2H3 |
Clé InChI |
KBHUPKLENJIJJL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12015115.png)
![[4-bromo-2-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12015118.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12015121.png)


![N'-[(E)-(3-fluorophenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide](/img/structure/B12015149.png)
![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015154.png)
![N-cyclohexyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12015159.png)

![N-(3-bromophenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12015163.png)
![N-(4-ethylphenyl)-N'-[(E)-(4-nitrophenyl)methylideneamino]oxamide](/img/structure/B12015167.png)
![2-({2,2,2-Trichloro-1-[(phenoxyacetyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12015174.png)

